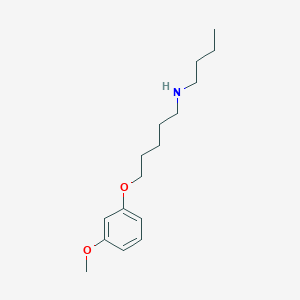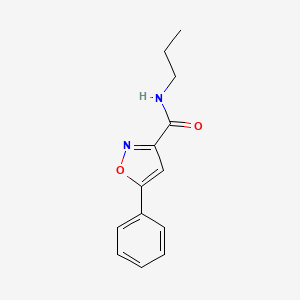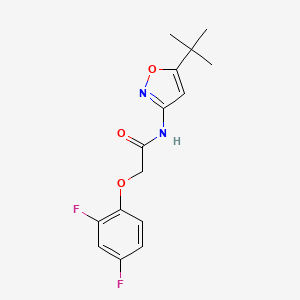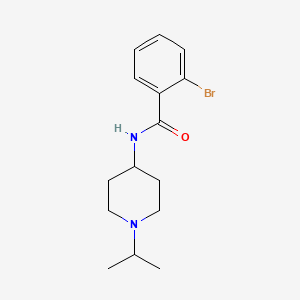
N-butyl-5-(3-methoxyphenoxy)-1-pentanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-5-(3-methoxyphenoxy)-1-pentanamine, also known as GW501516 or Endurobol, is a synthetic drug that was first developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases. It belongs to the family of drugs known as selective androgen receptor modulators (SARMs) and has been found to have a number of interesting properties that make it a subject of scientific research.
Mécanisme D'action
N-butyl-5-(3-methoxyphenoxy)-1-pentanamine works by activating the peroxisome proliferator-activated receptor delta (PPARδ) in the body. This receptor plays a key role in regulating lipid metabolism, glucose homeostasis, and inflammation. By activating PPARδ, this compound can increase the expression of genes involved in fatty acid oxidation and glucose uptake, leading to improved metabolic function.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are complex and multifaceted. Some of the key effects include increased fatty acid oxidation, improved glucose uptake, reduced inflammation, and increased endurance. These effects are thought to be mediated by the activation of PPARδ and the subsequent changes in gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
N-butyl-5-(3-methoxyphenoxy)-1-pentanamine has a number of advantages as a research tool, including its high potency, selectivity, and specificity for PPARδ. However, there are also some limitations to its use, including its relatively short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are many potential future directions for research on N-butyl-5-(3-methoxyphenoxy)-1-pentanamine. Some of the most promising areas of investigation include its use in the treatment of metabolic disorders, such as obesity and type 2 diabetes, as well as its potential as a performance-enhancing drug in sports. Other areas of interest include its possible role in cancer treatment and its effects on cardiovascular health. Overall, this compound is a fascinating compound with many potential applications in the field of biomedical research.
Méthodes De Synthèse
The synthesis of N-butyl-5-(3-methoxyphenoxy)-1-pentanamine involves several steps. The first step is the preparation of a starting material, which is then reacted with a series of reagents to produce the final product. The synthesis process is complex and requires a high degree of expertise in organic chemistry.
Applications De Recherche Scientifique
N-butyl-5-(3-methoxyphenoxy)-1-pentanamine has been the subject of extensive scientific research in recent years, with studies focusing on its potential use in a variety of fields, including sports performance, cancer treatment, and metabolic disorders. One of the most promising applications of this compound is in the treatment of obesity and related metabolic disorders, such as type 2 diabetes and dyslipidemia.
Propriétés
IUPAC Name |
N-butyl-5-(3-methoxyphenoxy)pentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2/c1-3-4-11-17-12-6-5-7-13-19-16-10-8-9-15(14-16)18-2/h8-10,14,17H,3-7,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTZXIWPMLDECT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCCOC1=CC=CC(=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}-4-isopropylpiperazine](/img/structure/B5220468.png)

![methyl 5-(2-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5220477.png)
![(2-methoxyethyl)[2-(4-methoxyphenoxy)ethyl]amine](/img/structure/B5220491.png)
![3-(3-chlorophenyl)-2-methyl-7-(4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5220510.png)
![1-ethoxy-2-[3-(2-isopropoxyphenoxy)propoxy]benzene](/img/structure/B5220521.png)

![3-[(4-bromophenyl)amino]-2-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5220525.png)

![1,3-dimethyl-5-{[(3-pyridinylmethyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5220533.png)
![1-(2,3-difluorobenzyl)-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5220539.png)

![N-[4-(1-pyrrolidinylmethyl)phenyl]acetamide](/img/structure/B5220556.png)
